molecular formula C14H20N2OS B215735 N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide

Cat. No. B215735
M. Wt: 264.39 g/mol
InChI Key: LSSIYICKQKLZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential as a psychoactive drug. However, due to its high abuse potential, it has not been approved for medical use. Instead, it has been used as a research tool to study the mechanisms of action of other drugs.

Mechanism of Action

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide acts as a dopamine transporter blocker, which means that it inhibits the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The primary effect of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide is an increase in dopamine levels in the brain. This can lead to a variety of physiological and biochemical effects, including increased locomotor activity, increased heart rate, and increased blood pressure. Additionally, N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide has been shown to have anxiolytic effects, which means that it can reduce anxiety in animals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful reference compound for studying the effects of other drugs on the dopamine transporter. Additionally, N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide is relatively easy to synthesize, which makes it a cost-effective research tool.
One limitation of using N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide in lab experiments is that it has a high abuse potential and is not approved for medical use. This makes it difficult to study the effects of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide in humans. Additionally, the effects of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide on other neurotransmitters and receptors in the brain are not well understood.

Future Directions

There are several future directions for research involving N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide. One area of research is the development of new drugs that target the dopamine transporter. By studying the binding of these drugs to the dopamine transporter in the presence of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide, researchers can gain a better understanding of the mechanisms of action of these drugs.
Another area of research is the study of the effects of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide on other neurotransmitters and receptors in the brain. By studying the effects of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide on these other systems, researchers can gain a better understanding of the complex interactions between different neurotransmitters in the brain.
Finally, N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide could be used as a tool for studying the effects of drugs on the dopamine system in humans. By studying the effects of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide in humans, researchers can gain a better understanding of the potential therapeutic uses of drugs that target the dopamine system.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide involves the reaction of 2-methoxyphenylacetonitrile with thioacetamide in the presence of sodium ethoxide. The resulting product is then reduced with lithium aluminum hydride to yield N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide. The synthesis of N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide has been used extensively in scientific research to study the mechanisms of action of other drugs. It has been used as a reference compound to study the binding of other drugs to the dopamine transporter. N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide has also been used to study the effects of other drugs on the release of dopamine in the brain. Additionally, N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide has been used to study the effects of drugs on the locomotor activity of animals.

properties

Product Name

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C14H20N2OS/c1-11-6-5-9-16(10-11)14(18)15-12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,18)

InChI Key

LSSIYICKQKLZCH-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=S)NC2=CC=CC=C2OC

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC=CC=C2OC

Origin of Product

United States

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